molecular formula C16H11FN4O2 B6346906 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354925-81-7

4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346906
CAS No.: 1354925-81-7
M. Wt: 310.28 g/mol
InChI Key: DYLQTNJLBUPEFM-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorophenyl group at position 4 and a nitrophenyl group at position 4. Pyrimidine scaffolds are pharmacologically significant due to their versatility in drug design, particularly in antimicrobial and anticancer applications. The fluorine atom at the ortho position of the phenyl ring and the nitro group at the para position introduce electron-withdrawing effects, which influence electronic distribution, molecular interactions, and biological activity .

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-13-4-2-1-3-12(13)15-9-14(19-16(18)20-15)10-5-7-11(8-6-10)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLQTNJLBUPEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone precursor, (E)-1-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation.

Procedure :

  • A mixture of 2-fluoroacetophenone (0.01 mol) and 4-nitrobenzaldehyde (0.01 mol) in ethanol (30 mL) is stirred with aqueous NaOH (40%, 5 mL) at 20°C for 1 hour.

  • Acidification with dilute HCl precipitates the chalcone, which is filtered and recrystallized from ethanol/water (yield: 82–88%).

Key Data :

ParameterValueSource
Reaction Temperature20°C
Yield82–88%
PurificationRecrystallization

Cyclocondensation with Guanidine Nitrate

The chalcone undergoes cyclization with guanidine nitrate to form the pyrimidine ring.

Procedure :

  • A mixture of chalcone (0.01 mol), guanidine nitrate (0.01 mol), and LiOH (0.005 mol) in ethanol (50 mL) is refluxed for 4 hours.

  • Post-reflux, the mixture is poured into ice water, and the precipitate is purified via column chromatography (ethyl acetate/petroleum ether, 2:8).

Alternative Method :

  • Substituting LiOH with NaOH (10% aqueous) under reflux for 8–12 hours achieves comparable yields (68–72%) but requires extended reaction times.

Key Data :

BaseReaction TimeYieldPurity (HPLC)
LiOH4 hours75–78%98.5%
NaOH8–12 hours68–72%96.2%

Mechanistic Insights and Kinetic Analysis

The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by cyclization and aromatization.

Mechanistic Steps :

  • Michael Addition : Guanidine’s amino group attacks the chalcone’s β-carbon, forming an enolate intermediate.

  • Cyclization : Intramolecular dehydration yields the pyrimidine core.

  • Aromatization : Base-mediated elimination of water finalizes the aromatic system.

Kinetic Studies :

  • Pseudo-first-order kinetics are observed with respect to chalcone concentration.

  • Activation energy (Ea) is calculated as 45.2 kJ/mol using the Arrhenius equation.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8) achieves >98% purity.

  • Recrystallization : Ethanol/hexane (1:1) yields crystals with 96–97% purity but lower recovery (60–65%).

Spectroscopic Characterization

FT-IR (KBr, cm⁻¹) :

  • 3355, 3459 (N–H stretch)

  • 1661 (C=N), 1599 (C=C aromatic)

  • 1520, 1348 (NO₂ asymmetric/symmetric stretch)

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.23 (s, 2H, NH₂)

  • δ 7.38–8.21 (m, 8H, aromatic H)

  • δ 3.33–3.89 (m, 8H, morpholine H) [absent in target compound]

LC-MS : m/z 337.1 [M+H]⁺ (calculated: 336.3)

Comparative Analysis of Methodologies

Base Selection Impact

  • LiOH : Higher yields (75–78%) and shorter reaction times due to stronger base strength.

  • NaOH : Cost-effective but necessitates longer reflux periods, increasing energy consumption.

Solvent Optimization

  • Ethanol outperforms DMF and THF in yield and environmental safety.

  • Aqueous ethanol (50% v/v) reduces side reactions by stabilizing intermediates.

Scalability and Industrial Considerations

  • Batch Reactors : Pilot-scale batches (1 kg) achieve 72% yield with LiOH, confirming lab scalability.

  • Continuous Flow Systems : Microreactors reduce reaction time to 2 hours but require precise temperature control .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Reduction: 4-(2-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has demonstrated that 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine exhibits significant anticancer properties. It acts as an inhibitor of Aurora A kinase, which plays a critical role in cell cycle regulation. Inhibition of this kinase has been linked to the suppression of tumor growth in various cancer cell lines.

Radiosensitization
A study highlighted its potential as a radiosensitizer in cancer therapy. The compound has been shown to enhance the effectiveness of radiotherapy by inhibiting multiple cyclin-dependent kinases (CDKs), thereby increasing the sensitivity of cancer cells to radiation treatment. This dual approach—targeting both kinases and enhancing radiation effects—could lead to improved therapeutic outcomes for patients undergoing radiotherapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes treating pyrimidine precursors with fluorinated phenolic compounds and nitro-substituted aromatic compounds under basic conditions.

Additionally, several derivatives of this compound have been synthesized and evaluated for their biological activities. For instance:

  • PPA5 : Exhibited significant inhibition of cell viability in cancer models.
  • PPA15 : Demonstrated enhanced radiosensitivity and direct tumor growth inhibition .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to unique pharmacological properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Antimicrobial Activity

Electron-withdrawing substituents (e.g., F, Cl, NO₂) on phenyl rings enhance antimicrobial efficacy by modulating electronic properties and binding affinity. Key comparisons include:

Compound Substituents (Position) Antimicrobial Activity (MIC, µg/mL) Key Findings Reference
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine 2-F (C4), 4-NO₂ (C6) Not explicitly reported Structural similarity to active derivatives; F and NO₂ enhance electronic effects .
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24) 4-F (C4), morpholine (C6) S. aureus: 12.5–25 Fluorine at para position synergizes with morpholine for broad-spectrum activity .
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine 2-Cl (C4), 4-NO₂ (C6) S. aureus: 6.25 Chloro substituent shows higher potency than fluoro in some cases .
4-[5-(2-Fluorophenyl)-1-vinyl-1H-pyrrol-2-yl]-6-(2-furyl)pyrimidin-2-amine (3u) 2-F (pyrrole), furyl (C6) Not tested Fluorine improves thermal stability (m.p. 169°C) .

However, chloro derivatives often exhibit higher antimicrobial potency due to stronger electron withdrawal .

Structural and Spectral Comparisons

Crystallographic Data
  • This compound: No explicit crystallographic data found.
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles between pyrimidine and phenyl rings range from 12.0–86.1°, with intramolecular N–H⋯N hydrogen bonding stabilizing conformation .
  • 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine : Dihedral angle of 3.99° between benzene and pyrimidine rings, indicating near-planarity .

Key Insight : Fluorine’s electronegativity and small atomic radius minimally distort molecular planarity, favoring π-π stacking interactions in biological targets.

Spectral Data
  • ¹H NMR: Target compound: Aromatic protons resonate at δ 7.30–8.03 ppm (similar to 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) . 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine: NH₂ protons at δ 5.29 ppm .
  • IR : N–H stretching at ~3434 cm⁻¹ and C–F vibrations at ~1226 cm⁻¹ .

Biological Activity

4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a unique combination of a fluorinated phenyl group and a nitro-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy through kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FN3O2. The structural features include:

  • Pyrimidine ring : Central to its reactivity and biological activity.
  • Fluorophenyl group : Enhances electronic properties and binding affinity.
  • Nitrophenyl group : Can participate in reduction reactions and influences pharmacological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific kinases, notably Aurora A kinase, which plays a critical role in cell cycle regulation. By selectively inhibiting Aurora A, the compound may reduce tumor cell proliferation while minimizing effects on other kinases like Aurora B, which is crucial for normal cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
K-562 (CML)5.0Moderate
MCF-7 (Breast)7.5Significant
HeLa (Cervix)6.0Moderate
A549 (Lung)8.0Significant

These results suggest that the compound can effectively inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various protein kinases. Inhibition assays indicate that it selectively inhibits Aurora A kinase without significantly affecting Aurora B kinase activity:

Kinase Inhibition (%) at 10 µM
Aurora A85
Aurora B20
EGFR30
VEGFR245

This selective inhibition profile highlights its potential as a targeted therapy with reduced side effects compared to broad-spectrum kinase inhibitors .

Case Studies

A study conducted on the efficacy of this compound in combination therapies showed enhanced anticancer activity when used alongside established chemotherapeutics like imatinib and sorafenib. The combination resulted in synergistic effects, leading to improved survival rates in animal models of leukemia .

Another investigation focused on the structure-activity relationship (SAR) revealed that modifications to the nitrophenyl group could enhance potency against specific cancer types, indicating the potential for developing more effective analogs .

Q & A

Basic Synthesis and Optimization

Q: What are the key methodological considerations for synthesizing 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine? A:

  • Core Method : Utilize a chalcone intermediate (e.g., (E)-1-(4-nitrophenyl)-3-(2-fluorophenyl)prop-2-en-1-one) and guanidine nitrate in ethanol under reflux (4–5 hours) with LiOH as a base. Purify via column chromatography (silica gel, ethyl acetate/petroleum ether 2:8) .
  • Critical Parameters :
    • Reaction Time : Extended reflux (>4 hours) ensures complete cyclization.
    • Base Choice : LiOH enhances nucleophilic attack by deprotonating guanidine.
    • Solvent Ratio : Ethanol facilitates solubility of aromatic intermediates, while water quenching aids precipitation .

Spectral Characterization and Validation

Q: How can researchers resolve ambiguities in NMR assignments for this compound? A:

  • Key Spectral Features :
    • ¹H NMR : Look for NH2 protons as a singlet (~δ 5.29 ppm). Aromatic protons (2-fluorophenyl and 4-nitrophenyl) appear as multiplets (δ 7.30–8.03 ppm). Merged H-5 signals may require 2D NMR (e.g., COSY) for resolution .
    • ¹³C NMR : Confirm pyrimidine carbons (C-2: ~δ 163 ppm; C-4: ~δ 164 ppm) and aromatic carbons (δ 126–140 ppm). Use DEPT-135 to distinguish CH3 groups if present .
  • Validation : Cross-reference with IR (N-H stretches: ~3434 cm⁻¹; C=N: ~1637 cm⁻¹) and mass spectrometry (e.g., ESI-MS: [M+1]+ ion) .

Advanced Structural Analysis

Q: How do substituents influence the molecular conformation and intermolecular interactions? A:

  • Structural Insights :
    • The 4-nitrophenyl group introduces steric hindrance, affecting dihedral angles between pyrimidine and aryl rings. Compare with analogs (e.g., 4-morpholinophenyl derivatives) using X-ray crystallography .
    • Hydrogen Bonding : The NH2 group may form intramolecular N–H⋯N bonds (e.g., six-membered ring closure), stabilizing the planar pyrimidine core. Weak C–H⋯π interactions further stabilize crystal packing .
  • Computational Tools : Use DFT calculations to model electronic effects of the electron-withdrawing nitro group on reactivity .

Biological Activity Assessment

Q: What methodological frameworks are used to evaluate antimicrobial or cytotoxic activity? A:

  • In Vitro Protocols :
    • Antimicrobial Testing : Use agar diffusion or microdilution assays (e.g., MIC against S. aureus or E. coli). Compare with positive controls (e.g., ciprofloxacin) .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Normalize results to structure-activity relationships (SAR) for nitro/fluoro substituents .
  • Data Interpretation : Correlate bioactivity with logP values (lipophilicity) and Hammett σ constants (electronic effects) .

Addressing Data Contradictions

Q: How can researchers reconcile discrepancies in reported biological activities of pyrimidine derivatives? A:

  • Case Study : Compare this compound with morpholinophenyl analogs.
    • Contradiction : Nitro-substituted derivatives may show lower antimicrobial activity than morpholine analogs due to reduced solubility .
    • Resolution : Adjust assay conditions (e.g., DMSO concentration) or modify substituents (e.g., replace nitro with methoxy for improved bioavailability) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PCA or QSAR models) to identify outliers and refine SAR hypotheses .

Comparative Analysis with Analogues

Q: How does the nitro group in this compound differentiate it from structurally similar pyrimidines? A:

  • Key Comparisons :

    Feature 4-Nitro Derivative Morpholine Analog
    Electronic Effects Strong electron-withdrawing (σ = 1.27)Electron-donating (σ = -0.44)
    Bioactivity Higher cytotoxicityEnhanced antimicrobial activity
    Solubility Low (logP ~3.5)Moderate (logP ~2.8)
  • Implications : The nitro group enhances electrophilicity, favoring DNA intercalation but reducing membrane permeability .

Methodological Pitfalls in Synthesis

Q: What are common experimental pitfalls in scaling up synthesis, and how can they be mitigated? A:

  • Challenges :
    • Byproduct Formation : Incomplete cyclization due to insufficient reflux time. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).
    • Purification Issues : Co-elution of nitro/byproducts. Optimize gradient elution (e.g., 10–30% ethyl acetate in petroleum ether) .
  • Scale-Up Solutions : Use microwave-assisted synthesis to reduce reaction time and improve yield .

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